molecular formula C5H10N2O B2379133 3-Amino-1-ethylazetidin-2-one CAS No. 1565561-50-3

3-Amino-1-ethylazetidin-2-one

Cat. No.: B2379133
CAS No.: 1565561-50-3
M. Wt: 114.148
InChI Key: AHMLETHNIVPEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-ethylazetidin-2-one is a heterocyclic organic compound featuring a four-membered azetidine ring with an amino group at the third position and an ethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper triflate . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-ethylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of azetidine oxides.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of various substituted azetidines.

Mechanism of Action

The mechanism of action of 3-Amino-1-ethylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Azetidine: A simpler analog without the amino and ethyl substituents.

    3-Aminoazetidine: Lacks the ethyl group at the first position.

    1-Ethylazetidine: Lacks the amino group at the third position.

Uniqueness: 3-Amino-1-ethylazetidin-2-one is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.

Properties

IUPAC Name

3-amino-1-ethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-2-7-3-4(6)5(7)8/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMLETHNIVPEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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